molecular formula C11H14OS B14476885 Ethanol, 2-[[(ethenylphenyl)methyl]thio]- CAS No. 71976-92-6

Ethanol, 2-[[(ethenylphenyl)methyl]thio]-

Cat. No.: B14476885
CAS No.: 71976-92-6
M. Wt: 194.30 g/mol
InChI Key: HIJVATCFQKVRBB-UHFFFAOYSA-N
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Description

Ethanol, 2-[[(ethenylphenyl)methyl]thio]- is an organic compound that belongs to the class of alcohols. This compound features a hydroxyl group (-OH) attached to an ethyl chain, which is further connected to a thioether group (-S-) bonded to an ethenylphenyl group. The presence of both alcohol and thioether functionalities makes this compound versatile in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanol, 2-[[(ethenylphenyl)methyl]thio]- typically involves the reaction of 2-mercaptoethanol with ethenylbenzyl chloride under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism where the thiolate anion attacks the benzyl chloride, resulting in the formation of the thioether linkage.

Industrial Production Methods

Industrial production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques like distillation and recrystallization are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

Ethanol, 2-[[(ethenylphenyl)methyl]thio]- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The ethenyl group can be reduced to an ethyl group.

    Substitution: The thioether linkage can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles like sodium hydride (NaH) or sodium methoxide (NaOMe) can be used.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an ethyl-substituted thioether.

    Substitution: Formation of various substituted thioethers depending on the nucleophile used.

Scientific Research Applications

Ethanol, 2-[[(ethenylphenyl)methyl]thio]- has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic applications, such as in drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of Ethanol, 2-[[(ethenylphenyl)methyl]thio]- involves its interaction with molecular targets through its functional groups. The hydroxyl group can form hydrogen bonds, while the thioether linkage can participate in nucleophilic and electrophilic interactions. These interactions can modulate various biochemical pathways and cellular processes, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    Ethanol, 2-(methylthio)-: Similar structure but with a methyl group instead of an ethenylphenyl group.

    Ethanol, 2-(phenylthio)-: Similar structure but with a phenyl group instead of an ethenylphenyl group.

Uniqueness

Ethanol, 2-[[(ethenylphenyl)methyl]thio]- is unique due to the presence of the ethenylphenyl group, which imparts distinct chemical and physical properties

Properties

CAS No.

71976-92-6

Molecular Formula

C11H14OS

Molecular Weight

194.30 g/mol

IUPAC Name

2-[(2-ethenylphenyl)methylsulfanyl]ethanol

InChI

InChI=1S/C11H14OS/c1-2-10-5-3-4-6-11(10)9-13-8-7-12/h2-6,12H,1,7-9H2

InChI Key

HIJVATCFQKVRBB-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC=CC=C1CSCCO

Origin of Product

United States

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